4-Chloro-2-nitro-N-phenylaniline
Description
Nomenclature and Structural Identity
4-Chloro-2-nitro-N-phenylaniline is an aromatic organic compound with the chemical formula C₁₂H₉ClN₂O₂. nih.gov Its structure consists of a diphenylamine (B1679370) backbone substituted with a chlorine atom and a nitro group. The systematic IUPAC name for this compound is this compound. nih.gov It is also known by several synonyms, including 4-Chloro-2-nitrodiphenylamine and N-(4-Chloro-2-nitrophenyl)aniline. nih.gov
The compound's identity is further confirmed by its unique identifiers. The CAS Registry Number is 16611-15-7. nih.govpharmaffiliates.com Other identifiers include the EC Number 240-660-9 and the PubChem CID 85511. nih.gov These identifiers are crucial for accurately referencing the compound in scientific literature and databases.
| Identifier | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ nih.gov |
| Molecular Weight | 248.67 g/mol ncats.io |
| IUPAC Name | This compound nih.gov |
| CAS Number | 16611-15-7 nih.govpharmaffiliates.com |
| EC Number | 240-660-9 nih.gov |
| PubChem CID | 85511 nih.gov |
| SMILES | C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)N+[O-] nih.gov |
Historical Context and Significance in Organic Chemistry
The history of this compound is intertwined with the development of synthetic dyes and the broader field of organic chemistry. The study of aniline (B41778) and its derivatives gained momentum in the 19th century with the discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. ijirset.com This discovery spurred extensive research into aniline-based compounds for their coloring properties.
Nitroanilines, including isomers like 2-nitroaniline, 3-nitroaniline (B104315), and 4-nitroaniline (B120555), became important intermediates in the synthesis of azo dyes. wikipedia.orgwikipedia.org The synthesis of these compounds often involves the reduction of nitroarenes. researchgate.net For instance, 3-nitroaniline is produced commercially by the reduction of 1,3-dinitrobenzene. wikipedia.org Similarly, 4-nitroaniline is produced by the amination of 4-nitrochlorobenzene. wikipedia.org These foundational reactions paved the way for the synthesis of more complex derivatives like this compound.
The development of processes to create nitroaniline derivatives has been a subject of ongoing research. google.com The compound 4-Chloro-2-nitroaniline (B28928), a related precursor, is used almost exclusively as an intermediate in pigment synthesis. chemicalbook.com The synthesis of 4-chloro-2-nitrophenol (B165678), another related compound, has been explored through various methods, highlighting the industrial importance of these chlorinated and nitrated aromatic compounds. sciencemadness.orggoogle.com The synthesis of this compound itself is a multi-step process, often involving the condensation of appropriate precursors. google.com
Current Research Landscape and Emerging Areas
Current research on this compound and its derivatives continues to explore their utility in various fields. A significant area of application is in the synthesis of dyes. For example, it is a known disperse dye, referred to as Disperse Yellow 26. nih.gov Azo dyes, which are a large class of synthetic colorants, are often synthesized using diazotization and coupling reactions involving aniline derivatives. ijirset.com Research has explored the creation of various azo dyes using different combinations of base and coupling agents. ijirset.comsciencemadness.org
Beyond dyes, this compound serves as a crucial intermediate in the synthesis of other valuable chemicals. For instance, it is an intermediate in the production of the fungicide boscalid. patsnap.comgoogle.com The reduction of N-substituted-2-nitroanilines, a class of compounds to which this compound belongs, can lead to the formation of N-substituted-benzene-1,2-diamines, which are also valuable in chemical synthesis. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-nitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOVQZDXSHTPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168077 | |
| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
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Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16611-15-7 | |
| Record name | 4-Chloro-2-nitro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
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| Record name | 16611-15-7 | |
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| Record name | 4-Chloro-2-nitro-N-phenylaniline | |
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| Record name | 4-chloro-2-nitro-N-phenylaniline | |
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| Record name | 4-CHLORO-2-NITRO-N-PHENYLANILINE | |
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Synthetic Methodologies for 4 Chloro 2 Nitro N Phenylaniline
Direct Condensation Pathways
Direct condensation represents a straightforward approach to forming the N-phenyl bond in 4-Chloro-2-nitro-N-phenylaniline. This typically involves the reaction of an aniline (B41778) with a suitably activated chloronitrobenzene derivative.
Condensation of Aniline and 1,4-Dichloro-2-nitrobenzene
The synthesis of this compound can be achieved through the direct condensation of aniline with 1,4-dichloro-2-nitrobenzene. In this reaction, the chlorine atom positioned ortho to the nitro group is activated towards nucleophilic attack. The electron-withdrawing nature of the nitro group delocalizes the negative charge in the intermediate complex, facilitating the displacement of the chloride by the nucleophilic aniline.
This reaction is a classical example of nucleophilic aromatic substitution (SNAr). Nucleophiles readily displace the chloride group adjacent to the nitro group in 1,4-dichloro-2-nitrobenzene. wikipedia.org For instance, reaction with ammonia (B1221849) yields 4-chloro-2-nitroaniline (B28928), and with aqueous base, it produces 4-chloro-2-nitrophenol (B165678). wikipedia.org Similarly, the condensation with aniline leads to the formation of this compound. The reaction typically requires heat and may be conducted in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution is a fundamental strategy for the synthesis of N-substituted nitroanilines. The success of this method hinges on the electronic properties of the aromatic ring and the reaction conditions.
General Principles of SNAr in N-Substituted Nitroanilines
The SNAr mechanism is the most significant pathway for nucleophilic substitution on aromatic rings. The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), positioned ortho or para to a leaving group (like a halogen) is crucial for activating the ring towards nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (in this case, an aniline) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product. The rate-determining step is typically the initial attack of the nucleophile.
Role of Reaction Conditions (e.g., Solvent-Free Synthesis)
Traditional SNAr reactions often necessitate high temperatures and the use of high-boiling polar solvents like DMF or DMSO. researchgate.net However, a move towards greener chemistry has prompted the development of more environmentally benign methods, such as solvent-free synthesis.
An efficient, solvent-free procedure for the synthesis of N-substituted nitroanilines has been described, involving the reaction of 1-chloro-2-nitrobenzene (B146284) with various anilines. researchgate.net This method showcases a significant improvement over traditional solvent-based approaches by offering good to excellent yields under milder conditions. researchgate.net The study also investigated the effect of different salts on the reaction, demonstrating that the choice of base can influence the reaction's efficiency. researchgate.net
| Aniline Derivative | Base | Isolated Yield (%) |
|---|---|---|
| Aniline | Sodium Carbonate | 88 |
| p-Toluidine | Sodium Carbonate | 90 |
| m-Toluidine | Sodium Carbonate | 80 |
| p-Chloroaniline | Sodium Carbonate | 75 |
| m-Chloroaniline | Sodium Carbonate | 70 |
| Aniline | Potassium Acetate | 58 |
| p-Toluidine | Potassium Acetate | 63 |
| m-Toluidine | Potassium Acetate | 60 |
Exploratory Synthetic Approaches for Analogues and Related Structures
Beyond direct condensation and standard SNAr, other methodologies are being explored for the synthesis of analogues and related structures, often employing metal catalysts to facilitate bond formation under milder conditions.
Copper-Catalyzed N-Arylation of Nitroenamines
A novel synthetic methodology for the N-arylation of nitroenamine derivatives utilizes diaryliodonium triflates as the aryl source and copper(I) chloride as a catalyst. nih.govfao.org This procedure allows for the efficient transfer of an aryl group to the nitrogen atom of the nitroenamine under mild catalytic conditions. nih.govfao.org
The proposed mechanism suggests the interaction of the copper(I) catalyst with the diaryliodonium salt to form a highly electrophilic Ar-Cu(III) species. This intermediate then reacts with the nitroenamine. Interestingly, this reaction shows a preference for N-arylation over the more commonly observed C-arylation in nitroenamines. This copper-catalyzed approach provides access to a variety of N-arylated nitroenamine derivatives with diverse functional groups. While not a direct synthesis of this compound itself, this method is significant for creating structurally similar compounds and analogues. The Ullmann condensation, a copper-promoted conversion of aryl halides, provides a historical basis for such C-N coupling reactions, although it traditionally requires harsher conditions. wikipedia.org
Reduction of Nitro Precursors to Anilines
The reduction of aromatic nitro compounds is a fundamental and widely utilized transformation in organic synthesis, providing a crucial route to primary aromatic amines. vedantu.com These anilines are valuable intermediates in the production of a vast array of chemicals, including dyes, pharmaceuticals, and polymers. The conversion of a nitro group (-NO₂) to an amino group (-NH₂) can be accomplished through various reductive methods, which are broadly classified into catalytic hydrogenation and chemical reductions. researchgate.net The choice of method often depends on the presence of other functional groups within the molecule, cost, and environmental considerations.
The general transformation involves the reduction of the nitroarene precursor to the corresponding aniline. For a compound like this compound, this reduction would target the nitro group to yield 4-chloro-N¹-phenylbenzene-1,2-diamine. The reaction proceeds through intermediate species, typically a nitroso derivative followed by a hydroxylamine (B1172632), before the final amine is formed. nih.govcommonorganicchemistry.com
Several established methods are effective for this transformation.
Metal-Based Reductions
A classic and robust method for nitro group reduction is the use of a metal, such as iron, tin, or zinc, in an acidic medium. acsgcipr.org The "Béchamp reduction," which traditionally uses iron filings and hydrochloric acid, is a historically significant and industrially relevant example. vedantu.com Variations of this method use iron powder with ammonium (B1175870) chloride in a solvent mixture like ethanol (B145695) and water. This system is effective for the reduction of substituted nitroanilines. For instance, a procedure for the synthesis of N¹-(4-Chlorophenyl)benzene-1,2-diamine from the corresponding nitro precursor N-(4-chlorophenyl)-2-nitrobenzenamine involves heating with iron powder and a saturated solution of ammonium chloride in ethanol, achieving a high yield of the diamine product. chemicalbook.com A similar protocol using iron powder and ammonium chloride in an ethanol/water mixture at 80 °C has been successfully applied to produce N¹-benzyl-4-chlorobenzene-1,2-diamine in 98% yield. chemicalbook.com These methods are often favored due to the low cost and ready availability of the reagents. acsgcipr.org
Thiourea (B124793) Dioxide Reduction
A greener and more practical approach for the reduction of N-substituted-2-nitroanilines involves the use of thiourea dioxide (TDO), also known as formamidinesulfinic acid, in an alkaline medium. This method has been shown to be highly efficient for producing N-substituted-benzene-1,2-diamines. The reaction of N-(4-chlorophenyl)benzene-1,2-diamine with thiourea dioxide in the presence of sodium hydroxide (B78521) provides the corresponding diamine product in an excellent yield of 94%. researchgate.net A significant advantage of this process is that the by-product is the environmentally benign compound urea, which can be easily removed by filtration, simplifying the product workup. researchgate.net
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitroarenes, widely used in industrial-scale manufacturing. vedantu.comniscpr.res.in The process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. niscpr.res.inorganic-chemistry.org Other catalysts, such as platinum on silica (B1680970) (Pt/SiO₂) or Raney nickel, are also employed. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity. niscpr.res.in For instance, the catalytic hydrogenation of p-nitroaniline and 2-methoxy-5-nitroaniline (B165355) has been studied using 5% Pd/C, demonstrating first-order dependence on reactant concentration and achieving high selectivity towards the corresponding diamine products. niscpr.res.in While highly effective, care must be taken as catalytic hydrogenation can also reduce other functional groups, such as alkenes or alkynes, and may cause dehalogenation under certain conditions. organic-chemistry.org
Table 1. Comparison of Reductive Methodologies for Nitroaniline Precursors
| Reductive Method | Reagents & Catalyst | Substrate Example | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Metal/Acid Reduction | Iron powder, NH₄Cl, EtOH/H₂O | N-(4-chlorophenyl)-2-nitrobenzenamine | N¹-(4-Chlorophenyl)benzene-1,2-diamine | 93.2 | chemicalbook.com |
| "Green" Reduction | Thiourea dioxide, NaOH, EtOH/H₂O | N-(4-chlorophenyl)-2-nitrobenzenamine | N¹-(4-Chlorophenyl)benzene-1,2-diamine | 94 | researchgate.net |
| Metal/Acid Reduction | Iron powder, NH₄Cl, EtOH/H₂O | N-benzyl-4-chloro-2-nitroaniline | N¹-benzyl-4-chlorobenzene-1,2-diamine | 98 | chemicalbook.com |
| Catalytic Hydrogenation | H₂, 5% Pd/C, Methanol | p-Nitroaniline | p-Phenylenediamine | >98 (conversion) | niscpr.res.in |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Nitro N Phenylaniline
Electrophilic and Nucleophilic Character
The reactivity of 4-Chloro-2-nitro-N-phenylaniline is characterized by a complex distribution of electron density. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density on the aromatic ring to which it is attached, particularly at the ortho and para positions relative to itself. This deactivating effect makes the nitro-substituted ring less susceptible to electrophilic attack. Conversely, the nitrogen atom of the secondary amine (-NH-) possesses a lone pair of electrons, which it can donate to the adjacent aromatic rings, thereby increasing their electron density and activating them towards electrophilic substitution. The chlorine atom (-Cl), while also electron-withdrawing through induction, can donate electron density via resonance.
Theoretical studies on analogous nitro-aromatic compounds using methods like Density Functional Theory (DFT) help to quantify this electronic character. nih.govresearchgate.net Analyses such as mapping the Molecular Electrostatic Potential (MEP) typically reveal negative potential (electron-rich regions) around the oxygen atoms of the nitro group and a positive potential (electron-poor region) near the amine hydrogen. Frontier Molecular Orbital analysis (HOMO-LUMO) for similar structures indicates that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key predictor of chemical reactivity. nih.gov A smaller energy gap generally correlates with higher reactivity. For related nitro-aromatic amines, the HOMO is often localized on the amine and the phenyl rings, while the LUMO is centered on the nitro group, indicating the likely sites for nucleophilic and electrophilic interactions, respectively.
Substitution Reactions at Aromatic Ring Positions
The directing effects of the existing substituents heavily influence further substitution reactions on the two aromatic rings of this compound.
Ring A (Chloro-nitro-substituted): This ring is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing nature of the nitro group. numberanalytics.comunacademy.com Any electrophilic attack is slow and would be directed to the positions meta to the nitro group. The substituents present (amino, chloro, nitro) create a complex directive landscape:
Amine group (-NH-): Strongly activating and ortho-, para-directing.
Nitro group (-NO₂): Strongly deactivating and meta-directing.
Chloro group (-Cl): Deactivating but ortho-, para-directing.
The positions on this ring are C1-(NH), C2-(NO₂), C3-(H), C4-(Cl), C5-(H), and C6-(H). The most likely position for an incoming electrophile would be C5, which is ortho to the activating amino group and meta to the deactivating nitro group.
Ring B (Phenyl-substituted): This ring is activated by the electron-donating secondary amine group. Therefore, it is more susceptible to electrophilic substitution than the other ring. The amine group directs incoming electrophiles to the ortho and para positions. libretexts.org
Conversely, the electron-deficient nature of the chloro-nitro-substituted ring makes it a potential site for nucleophilic aromatic substitution, where a strong nucleophile could displace the chloro group, particularly because its leaving group potential is enhanced by the electron-withdrawing nitro group at the ortho position.
Reactions of the Nitro Functional Group
The nitro group is a versatile functional group that readily participates in reduction reactions, providing a key pathway to new derivatives.
The most common transformation of the nitro group in this compound is its reduction to a primary amine, yielding N¹-(4-chlorophenyl)benzene-1,2-diamine. This reaction can be achieved using a variety of reducing agents and conditions.
A green and efficient method involves the use of thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521), which can produce the corresponding diamine in high yield. iaea.org The reduction proceeds through a series of intermediates. The initial step is the formation of a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). The hydroxylamine intermediate is typically unstable and is readily reduced to the final amine. Under certain conditions, bimolecular products such as azoxy, azo, and hydrazo compounds can also be formed.
Common laboratory and industrial reagents for nitro group reduction are also effective and their selectivity can be tuned based on the reaction conditions.
| Reagent/Catalyst | Conditions | Notes | Reference |
|---|---|---|---|
| Thiourea dioxide (TDO) | NaOH, aqueous | Green, high-yield method for reduction to the diamine. | iaea.org |
| H₂, Pd/C | Catalytic hydrogenation | A common and effective method, but may also cause dehalogenation (removal of Cl). | scranton.edu |
| H₂, Raney Nickel | Catalytic hydrogenation | Often preferred over Pd/C to avoid dehalogenation of aryl chlorides. | |
| Fe / Acid | e.g., Fe in acetic acid or HCl | A classic, mild method for selective nitro reduction. | |
| SnCl₂ | Acidic medium (e.g., HCl) | Provides mild reduction, tolerant of many other functional groups. |
Reactions Involving the Amine Functional Group
The secondary amine in this compound is nucleophilic and can undergo various reactions, including acylation and oxidation.
The oxidation of diphenylamines is a well-studied class of reactions that typically proceeds through the formation of a radical cation as the initial intermediate. iaea.orgacs.org This radical cation can then undergo several transformations. A common pathway for diphenylamine (B1679370) itself involves the coupling of two molecules at their para-positions to form N,N'-diphenylbenzidine, which can be further oxidized. kfs.edu.eg The final oxidation product is often a deeply colored quinone-imine derivative, such as diphenylbenzidine violet. kfs.edu.egresearchgate.net
In the case of this compound, the presence of substituents would influence the specific products formed. The oxidation process can be summarized in the following general steps:
Initial Oxidation: Loss of an electron from the amine nitrogen to form a diphenylamino radical cation.
Coupling/Dimerization: The radical cation can dimerize. For unsubstituted diphenylamine, this often occurs via a "tail-to-tail" coupling of the para-carbon atoms. researchgate.net
Further Oxidation: The resulting dimer (e.g., a benzidine (B372746) derivative) can be oxidized further to form highly conjugated, colored species. kfs.edu.eg
Another potential reaction for secondary amines is acylation. For instance, the amine can react with acylating agents like 2-chloroacetyl chloride to yield the corresponding N-acetamide derivative, specifically 2-Chloro-N-(4-chloro-2-nitrophenyl)-N-phenylacetamide. This reaction confirms the nucleophilic character of the amine nitrogen.
Theoretical Mechanistic Insights
Computational chemistry provides valuable tools for understanding the reaction mechanisms and electronic properties of molecules like this compound. smu.edupurdue.edu Although specific studies on this exact molecule are limited, research on closely related compounds such as 2,4-dinitrodiphenylamine (B1346988) and other nitroanilines offers significant insights. researchgate.net
Key areas of theoretical investigation include:
Reaction Mechanism Studies: Quantum chemical methods can model the entire reaction pathway, for example, in the oxidation of diphenylamines by hydroxyl radicals, identifying transition states and intermediates. acs.org
Structural and Spectroscopic Analysis: DFT calculations are used to predict optimized molecular geometries, bond lengths, and angles, which can be correlated with experimental data from techniques like X-ray crystallography. These calculations also help in assigning vibrational frequencies observed in IR and Raman spectra. researchgate.netnih.gov
Electronic Properties: As discussed in section 3.1, calculations of the HOMO-LUMO gap, MEP, and Natural Bond Orbital (NBO) analysis help in understanding charge distribution and predicting sites of reactivity. For example, NBO analysis on similar molecules has been used to evaluate intramolecular hydrogen bonding and charge transfer interactions. researchgate.net
Molecular Docking: In silico docking studies on related nitro-aromatic compounds have been used to investigate potential interactions with biological targets, revealing that nitro-substituted phenyl rings can engage in significant π-π stacking and van der Waals interactions. nih.gov
These theoretical approaches provide a molecular-level understanding that complements experimental findings on the chemical reactivity of this compound.
Computational Mapping of Reaction Pathways
Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms available to molecules like this compound. While specific computational studies mapping all potential reaction pathways for this exact molecule are not extensively documented in publicly available literature, the reactivity of the core 2-nitrodiphenylamine (B16788) scaffold has been the subject of theoretical investigations. These studies provide significant insights into the plausible chemical transformations of this compound, primarily focusing on intramolecular cyclization and rearrangement reactions.
One of the most anticipated reaction pathways for 2-nitrodiphenylamines is intramolecular cyclization to form phenazine-type structures. This transformation is of interest for the synthesis of heterocyclic compounds. Computational studies on related 2-nitrodiphenylamine systems have explored the mechanisms of such cyclizations under different conditions. These studies often map the potential energy surface of the reaction, identifying transition states and intermediates to determine the most favorable pathway.
For instance, theoretical studies on the cyclization of 2-nitrodiphenylamines have revealed that the reaction can proceed through different mechanisms depending on the reaction environment (e.g., acidic or alkaline media). rsc.org Computational models can predict the activation barriers for these pathways, offering a rationale for experimentally observed product distributions.
Another area of reactivity for nitroaromatic compounds that has been computationally explored is photochemical reactions. Studies on related nitro-containing systems, such as 1-acyl-7-nitroindoline, have used DFT to investigate the competition between different reaction pathways upon photoexcitation. These computational analyses have identified competitive pathways including cyclization and nitro-acyl migration. nih.gov Although this compound does not possess an acyl group for direct analogy, these studies highlight the utility of computational methods in uncovering complex, competitive reaction mechanisms in nitro-substituted aromatic compounds. The calculated energy barriers for these competing pathways are often very close, suggesting that multiple products could be formed. nih.gov
The Smiles rearrangement is another well-established reaction for diarylamines, particularly those activated by electron-withdrawing groups like the nitro group. Computational studies have been employed to understand the mechanism of this rearrangement, which involves an intramolecular nucleophilic aromatic substitution. acs.org For a molecule like this compound, a Smiles rearrangement could potentially occur, leading to a structural isomer. DFT calculations on similar systems have elucidated the transition state geometries and activation energies for such rearrangements, providing a quantitative understanding of the reaction's feasibility. acs.org
The following table summarizes hypothetical computational data for plausible reaction pathways of a generic 2-nitrodiphenylamine system, based on findings from related compounds. This data is illustrative and intended to represent the type of information that would be generated in a computational study of this compound.
| Reaction Pathway | Reactant | Transition State | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Intramolecular Cyclization | 2-nitrodiphenylamine | Cyclic transition state | Dihydrophenazine | 25.5 | -15.2 |
| Smiles Rearrangement | 2-nitrodiphenylamine | Meisenheimer-like complex | Isomeric diphenylamine | 18.3 | -5.7 |
| Photochemical Rearrangement | 2-nitrodiphenylamine | Excited state intermediate | Rearranged product | 12.1 | -8.9 |
This table is a hypothetical representation based on data for analogous compounds and is for illustrative purposes only.
Furthermore, computational studies can provide detailed geometric information about the reactants, transition states, and products. The table below illustrates the kind of structural data that can be obtained from DFT calculations for the starting material, this compound.
| Parameter | Value |
| Dihedral Angle (C-N-C-C) | 135.8° |
| N-H Bond Length | 1.01 Å |
| C-Cl Bond Length | 1.74 Å |
| N-O Bond Lengths (Nitro Group) | 1.23 Å, 1.24 Å |
This data is illustrative and represents typical values that would be obtained from a DFT geometry optimization.
Spectroscopic and Advanced Analytical Characterization of 4 Chloro 2 Nitro N Phenylaniline
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of the molecule's functional groups and their vibrational modes.
The IR spectrum of 4-Chloro-2-nitro-N-phenylaniline is characterized by absorption bands corresponding to its key functional groups. A vapor phase IR spectrum is available for the compound, also known as 4-chloro-2-nitrodiphenylamine. The analysis of related compounds, such as 4-chloro-2-nitroaniline (B28928), offers further insight into the expected spectral features. nist.gov
Key vibrational modes anticipated and observed in the IR spectrum include the N-H stretching of the secondary amine, asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic rings, C-N stretching, and the C-Cl stretching vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are strong indicators and are generally observed around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-N stretching vibration of the amine group is typically found in the 1250-1350 cm⁻¹ region. The C-Cl stretching frequency is expected at lower wavenumbers, generally in the 600-800 cm⁻¹ range.
Table 1: Characteristic IR Spectral Data of this compound and Related Compounds
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1300 - 1350 |
| C=C Aromatic Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Cl Stretch | 600 - 800 |
Note: The table is a representation of expected values based on general spectroscopic principles and data from analogous compounds.
A Potential Energy Distribution (PED) analysis for this compound has not been reported in the scientific literature. PED analysis is a theoretical method used to provide a detailed assignment of vibrational bands by quantifying the contribution of individual internal coordinates to each normal mode. Such an analysis would require a dedicated computational study of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H-NMR spectrum of this compound would show distinct signals for the protons on the two aromatic rings and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the chloro substituent, as well as the amine linkage. Based on data from analogous compounds like 4-Chloro-N-phenylaniline and 2-Nitro-N-phenylaniline, the aromatic protons are expected to resonate in the range of 6.5 to 8.5 ppm. rsc.org The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The protons on the nitro-substituted ring are expected to be shifted further downfield compared to those on the unsubstituted phenyl ring.
Table 2: Predicted ¹H-NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons (unsubstituted ring) | 7.0 - 7.5 | m |
| Aromatic Protons (substituted ring) | 6.8 - 8.2 | m |
| N-H Proton | Variable (likely > 8.0) | br s |
Note: This table is predictive, based on the analysis of structurally related compounds. 'm' denotes multiplet, and 'br s' denotes broad singlet.
The ¹³C-NMR spectrum of this compound will display signals for each of the 12 carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment. The presence of the electron-withdrawing nitro and chloro groups will cause a downfield shift for the carbons they are attached to or are in close proximity to. Data from related compounds such as 4-Chloro-N-phenylaniline and 2-Nitro-N-phenylaniline can be used to estimate the chemical shifts. rsc.org The carbons of the nitro-substituted ring will show a wider range of chemical shifts compared to the unsubstituted phenyl ring.
Table 3: Predicted ¹³C-NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-Cl | 120 - 130 |
| C-NO₂ | 140 - 150 |
| C-N (substituted ring) | 145 - 155 |
| C-N (unsubstituted ring) | 140 - 145 |
| Aromatic Carbons | 115 - 140 |
Note: This table is predictive and based on the analysis of structurally related compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the elucidation of a compound's molecular weight and elemental composition. For this compound, Electron Ionization Mass Spectrometry (EI-MS) provides significant structural information through its characteristic fragmentation patterns.
In EI-MS, the analyte is bombarded with high-energy electrons, typically at 70 eV, causing the molecule to ionize and form a molecular ion (M•+). Due to the high energy involved, this molecular ion is often unstable and undergoes fragmentation. For this compound (C₁₂H₉ClN₂O₂), the molecular weight is approximately 248.67 g/mol . The mass spectrum is expected to show a distinct molecular ion peak at an m/z corresponding to its exact mass. A notable feature in the mass spectra of chlorine-containing compounds is the presence of an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak, which is due to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.
The fragmentation of the this compound molecular ion is dictated by the presence of the chloro, nitro, and phenylamine functional groups. The fragmentation pathways are predictable and provide valuable confirmation of the compound's structure. Key fragmentation steps include:
Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (•NO₂, 46 Da) or an oxygen atom. The loss of •NO₂ from the molecular ion would result in a fragment ion at m/z 202.
Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the expulsion of a chlorine radical (•Cl, 35/37 Da), resulting in a fragment at m/z 213.
Loss of HCl: Elimination of a neutral hydrogen chloride molecule (HCl, 36/38 Da) is also a possible fragmentation pathway for chloro-substituted diphenylamines.
Cleavage of the Phenyl Group: Fragmentation can also occur via the loss of the unsubstituted phenyl ring (•C₆H₅, 77 Da).
These fragmentation pathways lead to a series of characteristic peaks in the mass spectrum that help to confirm the identity of the compound.
| Proposed Fragment Ion | Structure | m/z Value | Loss from Molecular Ion |
|---|---|---|---|
| [M]•+ | [C₁₂H₉ClN₂O₂]•+ | 248 | - |
| [M-NO₂]⁺ | [C₁₂H₉ClN]⁺ | 202 | •NO₂ |
| [M-Cl]⁺ | [C₁₂H₉N₂O₂]⁺ | 213 | •Cl |
| [M-C₆H₅]⁺ | [C₆H₄ClN₂O₂]⁺ | 171 | •C₆H₅ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. The UV-Vis spectrum of a compound is characterized by the wavelength of maximum absorbance (λmax).
Based on a review of scientific literature and chemical databases, specific experimental UV-Vis absorption data for this compound has not been reported. The electronic absorption properties are influenced by the chromophores present, namely the nitro-substituted and chlorine-substituted phenyl rings linked by the amine bridge.
Advanced Structural Characterization
Advanced techniques such as X-ray diffraction and Hirshfeld surface analysis provide detailed insight into the three-dimensional structure and intermolecular interactions of a compound in the solid state.
A thorough search of the current scientific literature and crystallographic databases indicates that the single-crystal X-ray structure of this compound has not yet been determined or published. Consequently, no experimental data on its solid-state conformation or crystallographic parameters are available.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from X-ray diffraction data. The analysis maps various properties onto the Hirshfeld surface, including intermolecular close contacts, which helps in understanding the forces that govern the crystal packing.
As there is no published crystal structure for this compound, a Hirshfeld surface analysis has not been performed for this compound. This type of analysis is contingent upon the availability of X-ray crystallographic data.
Thermal Analysis Techniques
Thermal analysis techniques are crucial in determining the stability and decomposition behavior of chemical compounds. For this compound, these methods provide insights into its thermal properties, which are essential for its handling, storage, and application in various fields. However, detailed experimental research findings, including specific data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), or differential scanning calorimetry (DSC) for this compound, are not extensively available in the public scientific literature.
While specific TGA/DTA data for the N-phenyl substituted compound is not available, related compounds have been studied. For instance, the thermal stability of the parent compound, 4-chloro-2-nitroaniline, has been investigated, showing stability up to 211 °C. This suggests that the introduction of the N-phenyl group might influence the thermal characteristics of the molecule.
General physical properties have been reported for this compound, which can be relevant in the context of thermal analysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉ClN₂O₂ |
| Molecular Weight | 248.67 g/mol |
| CAS Number | 16611-15-7 |
| Melting Point | 59-61 °C |
| Boiling Point | 366.4 °C at 760 mmHg |
| Flash Point | 175.4 °C |
This data is compiled from various chemical databases and supplier information.
The melting point of 59-61 °C indicates the temperature at which the compound transitions from a solid to a liquid state. The boiling and flash points suggest the temperatures of vaporization and ignition, respectively, which are critical parameters for assessing thermal hazards.
Without specific experimental data from TGA, DTA, or DSC, a detailed discussion of the decomposition stages, weight loss percentages at different temperatures, and the nature of the thermal events (exothermic or endothermic) for this compound cannot be provided. Such analyses would require dedicated laboratory research on the compound.
Derivatives, Analogues, and Structure Activity Relationship Sar Studies
Synthesis and Characterization of Positional Isomers
Positional isomers of 4-Chloro-2-nitro-N-phenylaniline, where the chloro and nitro groups are located at different positions on the benzene (B151609) rings, are important for comparative studies. While detailed synthetic procedures for all possible isomers are not extensively documented in readily available literature, the existence of these isomers is noted. For instance, 5-Chloro-2-nitrodiphenylamine (CAS No: 25781-92-4) is a known positional isomer. pharmaffiliates.com This compound is utilized as a reagent in the preparation of substituted phenylbenzimidazoles. pharmaffiliates.com
The synthesis of such isomers can be inferred from general methods for creating substituted diphenylamines or from the synthesis of related chloronitro-aromatic compounds. For example, the synthesis of 4-chloro-2-nitrophenol (B165678) often involves the hydrolysis of 2,5-dichloronitrobenzene. sciencemadness.orggoogle.com Similarly, the synthesis of 4'-chloro-2-nitrobiphenyl (B3055000) has been achieved through palladium-catalyzed reactions involving o-chloronitrobenzene. google.com These methods suggest that positional isomers of this compound could be synthesized through nucleophilic aromatic substitution or cross-coupling reactions, using appropriately substituted anilines and chloronitrobenzenes as starting materials.
Characterization of these isomers would typically involve standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry to confirm the molecular structure and connectivity of the atoms. For the parent compound, this compound, IR spectra data is available. nih.gov However, a comprehensive comparative analysis of the spectral data for its various positional isomers is not widely published.
Table 1: Known Positional Isomer of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known Application |
|---|
Structural Modifications and Their Electronic Effects
The electronic properties of this compound are significantly influenced by its substituent groups: the chloro group, the nitro group, and the phenylamino (B1219803) group. The structure-activity relationship of diphenylamine (B1679370) derivatives is a key area of research. mdpi.com The core diphenylamine structure serves as a flexible scaffold for drug development. nih.gov
Modifications to the chemical structure, even minor ones, can alter the molecule's electronic distribution and, consequently, its reactivity and biological activity. youtube.com The chloro group is an electron-withdrawing group through induction but a weak deactivator in electrophilic aromatic substitution. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack. In a study on new diphenylamine derivatives, it was found that compounds with chloro groups exhibited more potent antifungal activity compared to other substituents. nih.gov
Investigation of Metabolites as Related Species
Direct metabolic studies on this compound are limited. However, the metabolic pathways can be inferred from studies on structurally similar compounds, particularly 4-chloro-2-nitroaniline (B28928). The metabolism of xenobiotics like nitroaromatic compounds is crucial for understanding their biological fate.
Studies on 4-chloro-2-nitroaniline in male F344 rats have shown that the compound is rapidly absorbed, distributed, metabolized, and excreted. nih.govsigmaaldrich.com The metabolism of 4-chloro-2-nitroaniline is expected to proceed via the reduction of the nitro group to produce nitroso, hydroxylamine (B1172632), and amine derivatives. industrialchemicals.gov.au These reactive intermediates have the potential to interact with biomolecules. industrialchemicals.gov.au In rats, approximately 70% of a dose of 4-chloro-2-nitroaniline was excreted in the urine as a sulfate (B86663) conjugate of a single metabolite, with a total of eight metabolites being formed. nih.govindustrialchemicals.gov.au The known carcinogen 4-chloro-o-phenylenediamine was not detected as a metabolite in these studies. nih.govindustrialchemicals.gov.au
Similarly, the biodegradation of 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. has been shown to produce metabolites such as 4-amino-3-chlorophenol (B108459). nih.gov This suggests that metabolic pathways for this compound would likely involve nitroreduction, hydroxylation, and subsequent conjugation reactions.
Table 2: Identified Metabolites of Structurally Related Chloro-Nitro-Anilines
| Parent Compound | Metabolite | Organism/System | Reference |
|---|---|---|---|
| 4-Chloro-2-nitroaniline | Sulfate conjugate (major) | Male F344 Rat | nih.govindustrialchemicals.gov.au |
| 4-Chloro-2-nitroaniline | Seven other minor metabolites | Male F344 Rat | nih.gov |
| 2-Chloro-4-nitroaniline | 4-amino-3-chlorophenol | Rhodococcus sp. | nih.gov |
Comparative Studies with Structurally Similar Compounds
Comparing this compound with structurally related molecules provides insight into how specific functional groups affect its properties. Key comparators include 4-nitrodiphenylamine, 4-chloro-2-nitroaniline, and 2-chloro-4-nitroaniline.
4-Nitrodiphenylamine lacks the chlorine atom. It is a yellow solid with a melting point of 133.5 °C and is insoluble in water. nih.gov The addition of a chlorine atom to form this compound would be expected to increase its molecular weight and likely alter its crystalline structure and solubility profile.
4-Chloro-2-nitroaniline is an important intermediate in the synthesis of pigments and dyes. industrialchemicals.gov.au Its metabolism, as discussed previously, shows rapid clearance and excretion, suggesting a low potential for bioaccumulation. industrialchemicals.gov.au The addition of the N-phenyl group to create this compound significantly increases its lipophilicity (XLogP3 = 4.3 for the N-phenylated compound versus a lower value for 4-chloro-2-nitroaniline). nih.gov This change would likely affect its absorption, distribution, and metabolic fate.
2-Chloro-4-nitroaniline is another structural isomer used in the synthesis of dyes, pharmaceuticals, and the molluscicide niclosamide. nih.govplos.org Its metabolism can be initiated by a monooxygenase that removes the nitro group. nih.gov The differing positions of the chloro and nitro groups between 2-chloro-4-nitroaniline and this compound's core would lead to different electronic distributions and steric environments, affecting their reactivity and interaction with enzymes.
Studies on substituted diphenylamine derivatives have also shown that the nature and position of substituents are critical for their biological activity, such as antimicrobial or anticancer effects. nih.govnih.gov For instance, the anticancer activity of some diphenylamine derivatives was found to be highly dependent on the specific halogen and nitro-group substitutions. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Chloro-2-nitrodiphenylamine |
| 4-chloro-2-nitrophenol |
| 4'-chloro-2-nitrobiphenyl |
| 2,5-dichloronitrobenzene |
| o-chloronitrobenzene |
| Diphenylamine |
| 4-nitrodiphenylamine |
| 4-chloro-2-nitroaniline |
| 4-chloro-o-phenylenediamine |
| 2-Chloro-4-nitroaniline |
| 4-amino-3-chlorophenol |
| 6-chlorohydroxyquinol |
| Niclosamide |
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in Chemical Synthesis
4-Chloro-2-nitro-N-phenylaniline serves as a crucial intermediate in a variety of organic reactions. Its chemical structure allows for selective modifications at different positions, enabling the synthesis of a wide array of derivatives. The nitro group can be reduced to an amino group, which can then participate in various coupling reactions. For instance, the reduction of N-substituted-2-nitroanilines, a class of compounds to which this compound belongs, can be efficiently achieved using reagents like thiourea (B124793) dioxide in the presence of sodium hydroxide (B78521) to form N-substituted-benzene-1,2-diamines. researchgate.net This transformation is significant as these diamines are precursors to many heterocyclic compounds with important biological activities.
The presence of the chlorine atom provides another site for reactivity, often through nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, further expanding the synthetic utility of the molecule. The phenylamino (B1219803) group also influences the reactivity of the aromatic ring and can be modified or cleaved under specific reaction conditions.
Precursor in the Development of Dyes and Pigments
Historically, nitroanilines have been fundamental in the synthesis of dyes and pigments. epa.gov this compound, also known as Disperse Yellow 26, is itself a disperse dye. nih.gov Disperse dyes are non-ionic and are primarily used for dyeing synthetic fibers. The color of these dyes is a result of the chromophoric groups, such as the nitro group, and auxochromic groups, like the amino group, present in the molecule. epa.gov
The synthesis of azo dyes, a major class of colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. While not a direct precursor in all azo dye synthesis, the derivatives of this compound can be utilized. For example, the reduction of the nitro group to an amine would yield a diamine that can be diazotized and coupled to generate azo dyes. The specific shade and properties of the resulting dye can be fine-tuned by the choice of the coupling partner and any subsequent chemical modifications. Experimental syntheses have explored the creation of azo dyes using related compounds like 4-chloro-2-nitrophenol (B165678). sciencemadness.org
Building Block in Medicinal Chemistry Research
The scaffold of this compound is a valuable starting point for the synthesis of medicinally relevant compounds. The nitroaromatic moiety is a known pharmacophore found in various therapeutic agents. mdpi.com For instance, clofazimine, an antimycobacterial agent, contains a substituted phenazine (B1670421) core, which can be conceptually derived from precursors like this compound. researchgate.net
Furthermore, the reduction of the nitro group in N-substituted 2-nitroanilines to form N-substituted-benzene-1,2-diamines is a key step in the synthesis of various biologically active heterocycles, including quinoxalines. researchgate.netmdpi.com Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. mdpi.com The synthesis of novel semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives with potential anticancer and antioxidant properties has also been a focus of research, with some studies showing that nitro-substituted compounds exhibit significant biological activity. acs.org
Research has also been conducted on the synthesis of various substituted benzylidene-4-nitroanilines, which have shown promising antibacterial and antifungal activities. researchgate.net The structural framework of this compound provides a template that can be systematically modified to explore structure-activity relationships and develop new therapeutic agents. For example, the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, a related nitroaromatic compound, highlights the ongoing interest in this class of molecules for drug discovery. mdpi.com
The table below summarizes the key applications of this compound and its derivatives in different fields.
| Application Area | Specific Role | Examples of Resulting Products or Research Areas |
| Chemical Synthesis | Key Intermediate | N-substituted-benzene-1,2-diamines, Precursors for heterocycles |
| Dyes and Pigments | Precursor | Disperse Yellow 26, Potential for azo dye synthesis |
| Medicinal Chemistry | Building Block | Quinoxaline derivatives, Substituted benzylidene-4-nitroanilines, Analogs of clofazimine |
Article on "this compound" Inconclusive Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in research concerning the environmental fate, degradation, and ecotoxicological research methodologies for the specific chemical compound This compound (CAS No. 16611-15-7). While this compound, also known as Disperse Yellow 26, is documented in chemical databases and safety data sheets, detailed experimental studies on its environmental behavior are not publicly available.
Efforts to gather specific data on its environmental persistence, transformation pathways, and degradation through various advanced oxidation processes (AOPs) were unsuccessful. The existing body of research focuses on structurally similar but distinct compounds, such as 4-chloro-2-nitrophenol, 2-chloro-4-nitroaniline (B86195), and other chlorinated nitroaromatic compounds. Extrapolating findings from these related substances to this compound would be scientifically inappropriate due to differences in their chemical structures and properties, which significantly influence their environmental behavior and degradation kinetics.
A safety data sheet for the compound explicitly states that no information is available regarding its persistence, degradability, or bioaccumulative potential lgcstandards.com. This directly confirms the absence of the specific data required to detail its environmental impact.
Consequently, a scientifically accurate and thorough article adhering to the requested detailed outline cannot be generated at this time. The following sections remain unaddressed due to the lack of specific research findings for this compound:
Environmental Fate, Degradation, and Ecotoxicological Research Methodologies
Identification of Degradation Intermediate Products
Further empirical research is required to determine the environmental lifecycle and potential remediation strategies for 4-Chloro-2-nitro-N-phenylaniline.
Methodologies for Bioaccumulation Assessment
This guideline provides a comprehensive framework for evaluating the bioconcentration potential of chemical substances. oecd.org The test consists of two primary phases: an uptake phase and a depuration phase. oecd.orgsitubiosciences.comfera.co.uk
Uptake Phase: During this phase, fish are exposed to a constant, sublethal concentration of the test substance in the water under flow-through conditions. oecd.orgoecd.org The duration is typically 28 days, but it can be extended if the chemical concentration in the fish has not reached a steady state. oecd.org Samples of fish tissue and water are taken at regular intervals to measure the concentration of the chemical. regulations.gov
Depuration Phase: Following the uptake phase, the fish are transferred to a medium free of the test substance. oecd.orgsitubiosciences.com The concentration of the substance in the fish is monitored over time as they eliminate it. This phase is crucial for calculating the elimination rate constant. situbiosciences.com A depuration phase is always required unless the uptake of the substance is insignificant. oecd.org
The primary endpoint of this test is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at a steady state. oecd.org If a steady state is not reached, the kinetic bioconcentration factor (BCFK) is calculated from the uptake and elimination rate constants. oecd.org
Research Findings & Data
Given the absence of specific studies on this compound, the following tables represent a typical experimental design and hypothetical, yet plausible, data based on the OECD 305 guideline and findings for structurally similar compounds like chlorinated anilines. mdpi.comnih.gov
Table 1: Representative Experimental Design for Bioaccumulation Assessment (OECD 305)
| Parameter | Description |
| Test Organism | Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio) situbiosciences.comregulations.gov |
| Test Type | Flow-through aqueous exposure oecd.orgoecd.org |
| Test Concentrations | Two concentrations (e.g., 0.01 mg/L and 0.001 mg/L) plus a control group oecd.orgregulations.gov |
| Uptake Phase Duration | 28 days oecd.org |
| Depuration Phase Duration | Up to 28 days or until concentrations are below detection limits situbiosciences.comfera.co.uk |
| Water Quality | Temperature, pH, dissolved oxygen, and total hardness monitored and maintained within narrow limits oecd.orgregulations.gov |
| Sampling (Fish) | Collected on days 1, 3, 7, 14, 21, and 28 (uptake); days 1, 3, 7, 14, 28 (depuration) regulations.gov |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for tissue and water samples nih.govcdc.gov |
Table 2: Hypothetical Research Findings for Bioaccumulation of a Chlorinated Nitroaromatic Compound
| Parameter | Low Concentration (0.001 mg/L) | High Concentration (0.01 mg/L) |
| Uptake Rate Constant (k₁) | 150 L/kg/day | 145 L/kg/day |
| Elimination Rate Constant (k₂) | 0.25 day⁻¹ | 0.28 day⁻¹ |
| Steady-State Concentration in Fish (Cƒ) | 0.60 mg/kg | 5.18 mg/kg |
| Bioconcentration Factor (BCFss) | 600 L/kg | 518 L/kg |
| Kinetic Bioconcentration Factor (BCFK) | 600 L/kg | 517.9 L/kg |
| Lipid Content Normalized BCF | Normalized to 5% lipid content oecd.org | Normalized to 5% lipid content oecd.org |
The analytical methodology for determining the concentration of a substance like this compound in fish tissue is critical. This typically involves extraction of the compound from the homogenized tissue, followed by a cleanup step to remove interfering substances like lipids. nih.gov Quantification is then performed using sensitive instrumentation such as GC-MS or HPLC. nih.govcdc.gov For chlorinated compounds, methods often involve ultrasonication for extraction and solid-phase extraction for cleanup before analysis by GC-MS in selected ion monitoring mode, which provides high sensitivity and specificity. nih.gov
Biological Activity and Molecular Mechanistic Investigations
Investigation of Potential Biological Activities
Direct experimental research on the specific biological activities of 4-Chloro-2-nitro-N-phenylaniline is not extensively documented in publicly available literature. However, insights can be drawn from large-scale screening programs and its classification as a disperse dye.
The U.S. Environmental Protection Agency (EPA) has evaluated the compound as part of its Toxicity Forecaster (ToxCast™) program, which uses high-throughput screening (HTS) assays to prioritize chemicals for further testing. In these extensive in vitro assays, this compound has not demonstrated significant biological activity across a wide range of cellular targets and pathways epa.gov.
As a commercial substance, it is identified as Disperse Yellow 26, used in the dyeing of polyamide and vinegar fibers wikipedia.org. Disperse dyes as a chemical class are noted for their potential to cause allergic contact dermatitis in susceptible individuals, although this is a general classification and not specific data on this particular compound mst.dk. Furthermore, predictive models based on its chemical structure suggest potential for antioxidant and flame-retardant properties, though these have not been experimentally verified epa.gov.
Molecular Mechanisms of Interaction
The precise molecular interactions of this compound have not been the subject of targeted investigation. High-throughput screening provides the most direct, albeit broad, assessment of its potential interactions.
There is no specific published research detailing the binding of this compound to particular molecular targets such as enzymes or receptors. The lack of significant findings in the broad-spectrum ToxCast™ assays suggests that the compound does not act as a potent ligand for the numerous targets included in that screening platform under the tested conditions epa.gov.
For context, studies on other, different nitro-substituted compounds have shown that the nitroaromatic moiety can be involved in binding to enzyme active sites. For example, certain nitro-substituted semicarbazides have been shown in silico to interact with the active site of topoisomerase II, an enzyme crucial for DNA replication acs.org. However, no such interaction has been demonstrated for this compound.
To assess the potential for this compound to alter cellular processes, data from high-throughput transcriptomics (HTTr) can be analyzed. HTTr measures changes in gene expression across the genome to identify the perturbation of biochemical and signaling pathways.
The EPA's HTTr screening data for this compound showed no significant activity, indicating a lack of substantial modulation of the gene sets and pathways evaluated in the human-derived MCF7 cell line used for the assay epa.gov.
Source: EPA CompTox Chemicals Dashboard epa.gov
Genotoxicity and Mutagenicity Research
While direct genotoxicity data for this compound is scarce, significant insights can be gained from Structure-Activity Relationship (SAR) analysis and data on its structural analog, 4-chloro-2-nitroaniline (B28928). The presence of the nitroaniline functional group is a key structural alert for potential genotoxicity.
The potential for this compound to cause genotoxic effects is primarily linked to the metabolic activation of its nitro group industrialchemicals.gov.au. As a nitroaniline derivative, the molecule is flagged by in silico tools like the OECD QSAR Toolbox for its potential to interact with DNA industrialchemicals.gov.au.
The mechanism involves the enzymatic reduction of the nitro group, a process that can lead to the formation of metabolites capable of covalently binding to DNA and other macromolecules. The resulting DNA adducts can disrupt normal cellular processes, leading to mutations. While this is a well-established pathway for many nitroaromatic compounds, specific studies confirming the formation of DNA adducts by this compound have not been reported industrialchemicals.gov.au.
The toxicity of nitroaromatic compounds is often dependent on their metabolic transformation into reactive electrophilic species. For the related compound 4-chloro-2-nitroaniline, this process is well-described and serves as a strong model for the potential metabolism of this compound industrialchemicals.gov.au.
The key metabolic pathway involves the reduction of the nitro (-NO₂) group via nitroreductase enzymes. This multi-step process generates a series of reactive intermediates:
Nitroso derivative (-NO): The initial reduction product.
Hydroxylamine (B1172632) derivative (-NHOH): A further reduction product and a key toxic metabolite.
Amine derivative (-NH₂): The final reduction product.
The hydroxylamine intermediate is particularly significant. It can undergo further metabolic activation, such as through phase II conjugation (e.g., acetylation or sulfation), to form highly unstable and reactive nitrenium ions (R-NH⁺). These electrophilic ions readily attack nucleophilic sites on DNA, forming covalent adducts industrialchemicals.gov.au.
Research Gaps and Future Directions in 4 Chloro 2 Nitro N Phenylaniline Studies
Unexplored Synthetic Routes
The synthesis of diarylamines is a cornerstone of organic chemistry, with traditional methods like the Ullmann condensation being well-established. However, these methods often require harsh conditions, such as high temperatures and the use of copper catalysts, which can lead to environmental concerns and limited functional group tolerance. For 4-Chloro-2-nitro-N-phenylaniline, there is a significant opportunity to develop more efficient, sustainable, and versatile synthetic protocols.
Future research should focus on modern catalytic systems that operate under milder conditions. Palladium-catalyzed Buchwald-Hartwig amination, for instance, has revolutionized N-arylation but its application to the specific steric and electronic environment of this compound warrants a dedicated investigation. Furthermore, exploring novel, "greener" synthetic pathways represents a major research frontier. This includes mechanochemical methods that reduce solvent use, enzymatic catalysis for high selectivity, and flow chemistry for safer, more scalable production.
| Synthetic Approach | Typical Conditions | Known Limitations | Future Research Focus/Opportunity |
|---|---|---|---|
| Ullmann Condensation | High temperature, copper catalyst, polar solvents | Harsh conditions, high catalyst loading, environmental concerns | Development of ligand-assisted, low-temperature copper-catalyzed systems. |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine (B1218219) ligands, base | Catalyst cost, ligand sensitivity, optimization needed for this specific substrate | Screening of new-generation catalysts and ligands; development of catalyst-free methods. |
| Microwave-Assisted Synthesis | Microwave irradiation, often with catalyst | Scalability challenges, potential for localized overheating | Optimization for uniform heating and scalability; coupling with green solvents. |
| Enzymatic Synthesis | Biocatalyst (e.g., laccase), aqueous media, mild pH/temp | Limited enzyme availability and substrate scope | Enzyme engineering and directed evolution to create bespoke catalysts for this reaction. |
Deeper Mechanistic Understanding of Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic yields, minimizing byproducts, and controlling reactivity. For reactions involving this compound, either in its synthesis or its use as a precursor, detailed mechanistic data is largely absent from the scientific literature. For example, in its synthesis via nucleophilic aromatic substitution, the precise influence of the ortho-nitro and para-chloro substituents on the reaction kinetics and the structure of the Meisenheimer intermediate has not been fully elucidated. rsc.org
Future investigations should employ a combination of experimental and computational techniques. Kinetic studies can determine reaction orders and activation parameters. The use of in-situ spectroscopic methods, such as process IR and NMR spectroscopy, could allow for the direct observation of reactive intermediates. Isotopic labeling studies would provide insight into bond-forming and bond-breaking steps. These experimental approaches, when paired with computational modeling of reaction pathways and transition states, can provide a holistic and detailed picture of the underlying mechanisms.
Comprehensive Environmental Impact Assessment
Chlorinated and nitroaromatic compounds are often flagged as environmental pollutants due to their potential persistence, bioaccumulation, and toxicity. nih.govnih.gov While general data exists for classes of compounds like chlorinated anilines, a specific and comprehensive environmental impact assessment for this compound is conspicuously missing. nih.govresearchgate.net Its predicted use as a colorant and its structural similarity to other persistent organic pollutants necessitate a thorough evaluation of its environmental fate. epa.gov
Key research gaps that need to be addressed include:
Biodegradability: Studies under both aerobic and anaerobic conditions are needed to determine the compound's persistence in soil and water systems. Identifying potential microbial degradation pathways is also critical. nih.govbesjournal.com
Bioaccumulation: The compound's octanol-water partition coefficient (XLogP3 of 4.3) suggests a potential for bioaccumulation. nih.gov Experimental studies using organisms from different trophic levels are required to quantify this risk.
Ecotoxicity: Acute and chronic toxicity testing on representative aquatic organisms (e.g., algae, daphnids, and fish) is essential to establish environmental quality standards. who.int
Mobility: Research into its adsorption-desorption behavior in different soil types will help predict its potential for leaching into groundwater.
| Environmental Parameter | Current Data Status for this compound | Proposed Future Research |
|---|---|---|
| Aerobic Biodegradation | Not Available | Standardized OECD guideline tests (e.g., OECD 301) |
| Anaerobic Biodegradation | Not Available | Standardized OECD guideline tests (e.g., OECD 311) |
| Bioaccumulation Factor (BCF) | Not Available (Predicted to be high) | Experimental determination in fish (e.g., OECD 305) |
| Algal Toxicity (EC50) | Not Available | Toxicity testing on species like Pseudokirchneriella subcapitata (OECD 201) |
| Daphnid Immobilisation (EC50) | Not Available | Acute toxicity testing on Daphnia magna (OECD 202) |
| Soil Adsorption Coefficient (Koc) | Not Available | Batch equilibrium studies using HPLC (e.g., OECD 121) |
Advanced Computational Modeling for Predictive Research
Computational chemistry offers powerful tools for predicting molecular properties, reactivity, and potential toxicity, thereby guiding experimental work and reducing costs. While Quantitative Structure-Activity Relationship (QSAR) models for the toxicity of nitroaromatic compounds are well-developed, specific, and highly refined models for this compound are lacking. mdpi.comnih.gov Existing QSAR studies provide a strong foundation, but more advanced and tailored computational approaches are needed. nih.govosti.gov
Future computational research should move beyond general models to focus on:
Density Functional Theory (DFT): To accurately calculate electronic properties, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. This data can predict sites of reactivity and potential metabolic transformations.
Molecular Dynamics (MD) Simulations: To model the interaction of this compound with biological macromolecules (like DNA or enzymes) and environmental matrices (like soil organic matter or lipid membranes).
Predictive Toxicology: Developing bespoke QSAR and Quantitative Structure-Property Relationship (QSPR) models trained on data from structurally similar compounds to predict specific toxicological endpoints (e.g., carcinogenicity, mutagenicity) and environmental properties (e.g., biodegradability). mdpi.com
Reaction Mechanism Modeling: Using computational tools to map out the energy landscapes of potential synthetic routes or degradation pathways, complementing the experimental work described in section 10.2.
Elucidation of Broader Biological Activities and Molecular Targets
The biological profile of this compound remains largely uncharted territory. The presence of the nitro group, a common feature in many biologically active compounds, suggests that this molecule could possess interesting pharmacological properties. mdpi.com For example, nitroaromatic compounds have been investigated for activities ranging from antibacterial to anticancer. mdpi.comacs.org However, without systematic screening, the potential of this compound remains speculative.
A crucial future direction is the comprehensive biological screening of this compound and its simple derivatives. High-throughput screening (HTS) campaigns against diverse panels of molecular targets could rapidly identify potential bioactivities. Based on its structural features, promising areas for investigation include:
Anticancer Activity: Screening against various cancer cell lines and key cancer-related targets like protein kinases, topoisomerases, or proteins involved in apoptosis. acs.orgmdpi.com
Antimicrobial Activity: Testing against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.
Enzyme Inhibition: Screening against panels of enzymes from different classes (e.g., proteases, oxidoreductases) to identify potential inhibitory activity.
Receptor Binding: Evaluating binding affinity for various receptors, particularly those implicated in metabolic or signaling pathways.
Molecular docking studies can be used as a preliminary in-silico screening method to prioritize experimental testing against the most promising biological targets. acs.org
| Potential Biological Activity | Example Molecular Targets | Rationale / Structural Analogy |
|---|---|---|
| Anticancer | Topoisomerase II, Tyrosine Kinases, Tubulin | Many nitroaromatic and diarylamine compounds exhibit cytotoxic effects. acs.orgmdpi.com |
| Antimicrobial | DNA gyrase, Dihydropteroate synthase | The nitro group is a key pharmacophore in drugs like metronidazole. |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes, 5-Lipoxygenase (5-LOX) | Diarylamine is a core structure in some non-steroidal anti-inflammatory drugs. |
| Antioxidant | - | The amine moiety can act as a radical scavenger. Functional use prediction models suggest this activity. epa.gov |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for unambiguous structural characterization of 4-chloro-2-nitro-N-phenylaniline?
- Methodological Answer : Employ a combination of 1H/13C NMR with 2D techniques (COSY, HSQC) to resolve aromatic proton coupling and confirm substitution patterns. The nitro and chloro groups induce distinct deshielding effects in the aromatic region, which can be cross-validated using DEPT-135 for carbon multiplicity analysis. Mass spectrometry (HRMS-ESI) is critical for verifying molecular ion peaks (m/z 248.66) and fragmentation patterns . For crystallographic confirmation, X-ray diffraction is recommended if single crystals are obtainable.
Q. How can researchers optimize the synthesis of this compound from aniline derivatives?
- Methodological Answer : The compound is synthesized via Ullmann-type coupling between aniline and 4-chloro-2-nitrochlorobenzene, using CuI as a catalyst in a polar aprotic solvent (e.g., DMF) at 120–140°C. Key parameters include:
- Molar ratio : 1:1.2 (aniline to chloro-nitrobenzene) to minimize unreacted starting material.
- Reaction time : 12–18 hours under inert atmosphere (N2/Ar).
- Workup : Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to isolate the product (yield ~65–75%) .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitro group’s electron-withdrawing nature. Store in amber glass vials at 2–8°C under desiccant (silica gel or molecular sieves). Monitor degradation via HPLC-PDA (C18 column, methanol:water = 70:30, λ = 254 nm) to detect nitro-group reduction byproducts (e.g., amine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Yield discrepancies often arise from impurities in starting materials or incomplete dehydrochlorination . Address this by:
- Pre-purifying 4-chloro-2-nitrochlorobenzene via recrystallization (ethanol/water) .
- Using in-situ FTIR to monitor the disappearance of the C-Cl stretch (~750 cm⁻¹).
- Employing kinetic studies to identify rate-limiting steps (e.g., temperature-dependent Arrhenius plots) .
Q. What strategies are effective for separating positional isomers (e.g., 4-chloro vs. 5-chloro derivatives) during synthesis?
- Methodological Answer : Isomer separation requires preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA, hexane:isopropanol = 85:15). Alternatively, exploit differences in solubility: the 4-chloro isomer exhibits lower solubility in dichloromethane compared to the 5-chloro variant. Confirm isomer identity via NOESY NMR to assess spatial proximity of substituents .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate:
- Electrostatic potential maps to identify electron-deficient sites (nitro-adjacent positions are most reactive).
- Activation energies for SNAr with common nucleophiles (e.g., methoxide, amines).
- Validate predictions experimentally via kinetic isotope effect (KIE) studies using deuterated solvents .
Q. How can researchers mitigate byproduct formation during functionalization of this compound?
- Methodological Answer : Nitro-group reduction is a common side reaction. To suppress this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
